molecular formula C18H21NO4S B2779399 3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid CAS No. 380431-61-8

3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid

Cat. No.: B2779399
CAS No.: 380431-61-8
M. Wt: 347.43
InChI Key: DNMXJICLNUMBIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid typically involves the reaction of 5-tert-butyl-2-methylbenzenesulfonyl chloride with 3-aminobenzoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it is used in the synthesis of various bioactive molecules and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(5-Tert-butyl-2-methylbenzenesulfonamido)benzoic acid can be compared with other sulfonamido benzoic acid derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

3-[(5-tert-butyl-2-methylphenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-8-9-14(18(2,3)4)11-16(12)24(22,23)19-15-7-5-6-13(10-15)17(20)21/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMXJICLNUMBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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